molecular formula C9H10N2O2 B597074 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one CAS No. 1228600-91-6

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No. B597074
CAS RN: 1228600-91-6
M. Wt: 178.191
InChI Key: ULDDNWLSWDLLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, also known as MDN-001, is a chemical compound with potential pharmaceutical applications. It has been synthesized and studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Antitumor Activity and Mechanism of Action

Research on analogs related to the structural framework of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, such as benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one derivatives, has indicated significant antitumor activity. These compounds have demonstrated submicromolar activities against various cancer cell lines, with certain esters showing pronounced effects in inhibiting tumor growth by more than 80% in in vivo evaluations. The differential activities of these compounds' enantiomers against specific cancer types highlight the importance of stereochemistry in their antitumor efficacy (Tian et al., 2014).

C-Met Kinase Inhibition

The incorporation of cyclic urea pharmacophores into the 1,6-naphthyridine framework has led to the discovery of a new class of c-Met kinase inhibitors. Structural-activity relationship (SAR) studies have identified key substituents crucial for effective Met inhibition, demonstrating the utility of the 1,6-naphthyridine motif in developing potential therapeutic agents targeting cancer and other diseases mediated by c-Met kinase (Wang et al., 2013).

Synthesis and Structural Analysis

A general synthesis approach has been developed for dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, showcasing the versatility of 7,8-dihydro-1,6-naphthyridin-5(6H)-one structures in organic synthesis. This methodology involves selective nitrile reduction and lactam ring closure, offering a straightforward route to synthesize complex molecules with potential pharmaceutical applications (Murray et al., 2023).

Structural Characterization

The structural characterization of naphthyridone derivatives has provided insight into their potential as pharmaceutical agents. For example, the crystal structure analysis of N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, a derivative of 1,6-naphthyridin-2(1H)-one, has shed light on its antiproliferative activity towards breast cancer cell lines. Such studies are crucial for understanding the molecular basis of these compounds' biological activities and for guiding the design of new therapeutic agents (Guillon et al., 2017).

properties

IUPAC Name

2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDDNWLSWDLLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-2-vinyl-nicotinic acid methyl ester (130 g, 674 mmol) in 7M solution of NH3 in MeOH (500 mL) was added to a sealed vessel. The mixture was stirred at 100° C. for 24 h. The solvent was evaporated in vacuo. The crude product was diluted with MeOH and the mixture was stirred at rt. The solid was filtered and dried in vacuo to yield 2-methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (75 g, 63%) as a solid.
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